2-(3-bromophenyl)-N-methoxy-N-methylacetamide
Overview
Description
2-(3-Bromophenyl)-N-methoxy-N-methylacetamide is a chemical compound characterized by its bromophenyl group and acetamide functionality
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Bromophenyl)-N-methoxy-N-methylacetamide typically involves the reaction of 3-bromophenylacetic acid with methoxy-N-methylamine under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction mixture is heated under reflux to ensure complete conversion.
Industrial Production Methods: On an industrial scale, the compound is synthesized using similar methods but with optimized reaction conditions to increase yield and purity. Large-scale reactors and continuous flow systems are often employed to handle the increased volume of reactants and products.
Chemical Reactions Analysis
Types of Reactions: 2-(3-Bromophenyl)-N-methoxy-N-methylacetamide can undergo various chemical reactions, including:
Oxidation: The bromophenyl group can be oxidized to form a bromophenol derivative.
Reduction: The acetamide group can be reduced to an amine.
Substitution: The bromine atom can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium cyanide (NaCN) can be used for substitution reactions.
Major Products Formed:
Oxidation: Bromophenol derivatives.
Reduction: Amines.
Substitution: Cyanides or other substituted derivatives.
Scientific Research Applications
2-(3-Bromophenyl)-N-methoxy-N-methylacetamide has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound can be used as a probe in biological studies to understand enzyme interactions.
Medicine: It has potential as a precursor for pharmaceuticals targeting various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 2-(3-Bromophenyl)-N-methoxy-N-methylacetamide exerts its effects depends on its specific application. For example, in pharmaceuticals, it may interact with specific molecular targets such as enzymes or receptors, leading to therapeutic effects. The exact pathways involved would depend on the biological system and the nature of the interaction.
Comparison with Similar Compounds
2-(3-Bromophenyl)acetamide: Similar structure but lacks the methoxy-N-methyl group.
3-Bromophenol: Contains a bromophenol group instead of an acetamide group.
N-Methoxy-N-methylacetamide: Lacks the bromophenyl group.
Properties
IUPAC Name |
2-(3-bromophenyl)-N-methoxy-N-methylacetamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrNO2/c1-12(14-2)10(13)7-8-4-3-5-9(11)6-8/h3-6H,7H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AOOJWNSUDADQIF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(=O)CC1=CC(=CC=C1)Br)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.11 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.